N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide
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Overview
Description
The study of tetrazole-containing compounds and naphthyl derivatives is of significant interest due to their diverse applications and potential in various fields of chemistry and biology. Tetrazoles are known for their resemblance to carboxylates in terms of pKa and resonance stabilization, making them useful in drug design and synthesis. Naphthyl compounds, on the other hand, exhibit unique chemical and physical properties, making them valuable in the development of new materials and pharmaceuticals.
Synthesis Analysis
The synthesis of tetrazole and naphthyl derivatives involves various chemical reactions, including cycloadditions, substitutions, and condensation reactions. For example, a study on the synthesis and crystal structure of a cyclooxygenase-2 inhibitor highlighted the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, demonstrating the role of X-ray crystallography in determining molecular structures (Al-Hourani et al., 2016). Another example includes the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, characterized by various spectroscopic techniques, illustrating the importance of density functional theory (DFT) in understanding molecular and chemical properties (Gültekin et al., 2020).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the properties and reactivity of chemical compounds. X-ray crystallography and DFT calculations are commonly employed techniques. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined, providing insights into the molecular arrangement and interactions influencing compound stability and reactivity (Al-Hourani et al., 2016).
Scientific Research Applications
Pharmacological Potential
Research focused on the computational and pharmacological evaluation of novel derivatives, including those related to the tetrazole and naphthamide structures, has shown significant promise in areas such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, certain compounds demonstrated moderate inhibitory effects across various assays, highlighting their potential in therapeutic applications (M. Faheem, 2018) [https://consensus.app/papers/computational-pharmacological-evaluation-heterocyclic-faheem/10f38a1e641255a98a5137aaf8916f22/?utm_source=chatgpt].
Anticonvulsant Activity
Novel N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-(4-substitutedbenzaldehyde)-semicarbazone derivatives were designed and synthesized, showing significant anticonvulsant activities. These findings support the development of new therapeutic agents targeting seizure disorders (H. Rajak et al., 2010) [https://consensus.app/papers/novel-semicarbazones-based-rajak/e0a366f8de87540a8a99983af92f0086/?utm_source=chatgpt].
Anticoagulant Screening
Chemoselective synthesis of compounds, including those with naphthalene-1-carboxamides structures, has been explored for their anticoagulant effects in human plasma. This research contributes to the development of new drugs for preventing blood clots (T. Nguyen & E. Ma, 2017) [https://consensus.app/papers/synthesis-naminoalkylamidinophenyl-nguyen/1cb5ecd0f8175a23bd4dd509ae5dbeac/?utm_source=chatgpt].
Photophysical Studies
Investigations into the photophysical properties of naphthalene diimides and related compounds have provided insights into their potential applications in materials science, especially for optical and electronic devices. The study of their absorption, fluorescence, and photoluminescence properties is crucial for the development of novel photonic materials (P. Ganesan et al., 2007) [https://consensus.app/papers/femtosecond-timeresolved-photophysics-1458naphthalene-ganesan/d73cd2cc921459f79fd0618fdfafe81f/?utm_source=chatgpt].
Chemosensors Development
Research into the synthesis and characterization of compounds with naphthoxazole structures has led to the development of selective chemosensors for detecting toxic agents and metal ions. These findings are significant for environmental monitoring and biomedical diagnostics (Ying Hu et al., 2016) [https://consensus.app/papers/strategy-colorimetric-fluorescence-sensing-phosgene-hu/8050dde7615353d08a47032f8cd151ba/?utm_source=chatgpt].
Mechanism of Action
Target of Action
This compound is structurally similar to other tetrazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Tetrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects . The specific interactions between this compound and its targets, as well as the resulting changes, need further investigation.
Biochemical Pathways
Given the diverse biological activities of tetrazole derivatives, it is likely that this compound may interact with multiple pathways
Result of Action
As a tetrazole derivative, it may share some of the biological activities observed in other compounds of this class . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(17-12-6-8-14-7-4-5-11-16(14)17)20-13-18-21-22-23-24(18)15-9-2-1-3-10-15/h1-12H,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZFYZKYEZZYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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